Product packaging for Caffeoylglycolic acid(Cat. No.:CAS No. 959927-41-4)

Caffeoylglycolic acid

Cat. No.: B12780670
CAS No.: 959927-41-4
M. Wt: 238.19 g/mol
InChI Key: HGZGMSVCFBWKLH-DUXPYHPUSA-N
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Description

Caffeoylglycolic acid is a phenolic compound formed from caffeic and glycolic acids, attracting significant research interest for its biological activities. Studies have identified it as a major constituent in plants like Sorghum bicolor , where it exhibits potent anti-inflammatory properties. Research indicates its mechanism of action occurs via the Nrf2/heme oxygenase-1 (HO-1) pathway. In RAW264.7 cells, this compound (specifically the methyl ester derivative) was shown to induce Nrf2 nuclear translocation, leading to HO-1 expression. This induction, mediated through JNK and PI3K pathways, resulted in the inhibition of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-6 (IL-6) in LPS-stimulated models . Furthermore, this compound has demonstrated antioxidant activity as a free radical scavenger . These multifaceted mechanisms make this compound a compelling candidate for investigating pathways related to oxidative stress and inflammation. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O6 B12780670 Caffeoylglycolic acid CAS No. 959927-41-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

959927-41-4

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

IUPAC Name

2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyacetic acid

InChI

InChI=1S/C11H10O6/c12-8-3-1-7(5-9(8)13)2-4-11(16)17-6-10(14)15/h1-5,12-13H,6H2,(H,14,15)/b4-2+

InChI Key

HGZGMSVCFBWKLH-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OCC(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC(=O)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution of Caffeoylglycolic Acid and Its Derivatives

Identified Plant Sources

The presence of caffeoylglycolic acid and its related compounds has been confirmed in the grains, rhizomes, and leaves of different plants.

The grains of Sorghum bicolor are a notable source of this compound methyl ester, which is considered a major constituent. rsc.orgrsc.orgresearchgate.net This compound is one of the many bioactive phytochemicals found in sorghum, including other phenolic acids, tannins, and anthocyanins. rsc.orgresearchgate.net The diversity of these compounds in Sorghum bicolor grains contributes to their chemical profile. mdpi.com

This compound has been isolated from the rhizomes of Cimicifuga racemosa (L.) Nutt., also known as black cohosh. nih.govresearchgate.net In a study of a commercially available extract, this compound was identified for the first time and described as a new natural product. nih.govbiocrick.com It was one of several phenylpropanoid esters isolated, including cimicifugic acids, fukinolic acid, and caffeic acid. nih.govresearchgate.net The identification of these compounds was achieved through spectroscopic data analysis. nih.gov

The leaves of Parthenocissus tricuspidata have been identified as a source of the methyl ester of this compound. koreascience.krkstudy.comnih.gov This compound was one of five caffeic acid derivatives isolated from this plant, alongside the dimethyl ester of caffeoyltartaric acid, the dimethyl ester of caffeoyltartronic acid, the monomethyl ester of caffeoyltartronic acid, and the methyl ester of caffeic acid. koreascience.krkstudy.comnih.gov The characterization of these compounds was carried out using NMR spectroscopy and mass spectrometry. koreascience.krnih.gov It has been noted that this compound methyl ester could potentially be an artifact of this compound. koreascience.kr

This compound has been identified as a decomposition product of caffeoyltartronic acid. nih.gov During analysis of caffeoyltartronic acid using methods such as probe-mass spectrometry or gas chromatography of its silylated derivative, it decomposes through the loss of carbon dioxide to form this compound. nih.gov This decomposition can lead to ambiguity in identification without the use of techniques like fast atom bombardment mass spectrometry. nih.gov This process has been noted in studies involving extracts from Nepeta cataria (catnip), Glecoma hederacea (ground ivy), and Phaseolus radiatus (mung bean), all of which contain caffeoyltartronic acid. nih.gov

Occurrence of this compound Derivatives

The primary derivative of this compound found in nature is its methyl ester.

This compound methyl ester is a cinnamate (B1238496) ester formed from the condensation of trans-caffeic acid and methyl hydroxyacetate. nih.govzfin.org It has been isolated from the leaves of Parthenocissus tricuspidata and is also a major component in the grains of Sorghum bicolor. rsc.orgrsc.orgresearchgate.netnih.govzfin.org

Identified Compounds in Plant Sources

Plant SpeciesPart of PlantIdentified Compounds
Sorghum bicolorGrainsThis compound methyl ester
Cimicifuga racemosaRhizomesThis compound, Caffeic acid, Cimicifugic acid A, Cimicifugic acid B, Cimicifugic acid D, Cimicifugic acid E, Cimicifugic acid F, Fukiic acid, Fukinolic acid
Parthenocissus tricuspidataLeavesThis compound methyl ester, Caffeic acid methyl ester, Caffeoyltartaric acid dimethyl ester, Caffeoyltartronic acid dimethyl ester, Caffeoyltartronic acid monomethyl ester
Nepeta catariaLeavesCaffeoyltartronic acid (decomposes to this compound)
Glecoma hederacea-Caffeoyltartronic acid (decomposes to this compound)
Phaseolus radiatusLeavesCaffeoyltartronic acid (decomposes to this compound)

Biosynthesis and Biotransformation Pathways of Caffeoylglycolic Acid

Enzymatic Pathways Leading to Caffeic Acid and its Conjugates

The biosynthesis of caffeic acid is a well-established process within the broader phenylpropanoid pathway, which is responsible for synthesizing a wide array of plant secondary metabolites. frontiersin.org This pathway originates from primary metabolism, specifically the shikimate pathway, and involves a series of enzymatic conversions.

Shikimate Pathway Precursors and Intermediates

The journey to caffeic acid begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. frontiersin.orgmdpi.com This pathway starts with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). frontiersin.org A series of seven enzymatic reactions then converts DAHP into chorismate, a crucial branch-point intermediate. frontiersin.orgresearchgate.net Chorismate is then converted to prephenic acid, which serves as the direct precursor to the aromatic amino acids L-phenylalanine and L-tyrosine. researchgate.net

L-Phenylalanine and L-Tyrosine Derived Routes

Caffeic acid can be synthesized from both L-phenylalanine and L-tyrosine, which function as intermediate products for the synthesis of phenylpropanoids. frontiersin.org

The L-Phenylalanine Route: This is considered the general phenylpropanoid pathway in many plants. nih.gov It starts with the deamination of L-phenylalanine to form cinnamic acid. researchgate.netgoogle.com Cinnamic acid is then hydroxylated to produce p-coumaric acid, which is a key intermediate. frontiersin.orggoogle.com

The L-Tyrosine Route: In some organisms, particularly certain bacteria and monocots, a more direct route exists starting from L-tyrosine. nih.govasm.org L-tyrosine is deaminated to directly yield p-coumaric acid. frontiersin.orgasm.org An alternative pathway involves the conversion of L-tyrosine to L-DOPA, which is then transformed into caffeic acid. acs.org

Enzymes Involved in Caffeic Acid Formation

Several key enzymes catalyze the conversion of aromatic amino acids to caffeic acid. The specific enzymes utilized can differ between the L-phenylalanine and L-tyrosine derived pathways. nih.gov

EnzymeAbbreviationFunctionPathway Involvement
Phenylalanine Ammonia-LyasePALCatalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. researchgate.netnih.govL-Phenylalanine Route
Cinnamic Acid 4-HydroxylaseC4HA cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid. researchgate.netgoogle.comL-Phenylalanine Route
Tyrosine Ammonia-LyaseTALCatalyzes the deamination of L-tyrosine to directly produce p-coumaric acid. frontiersin.orgasm.orgL-Tyrosine Route
p-Coumarate 3-HydroxylaseC3HHydroxylates p-coumaric acid at the 3-position of the benzene (B151609) ring to form caffeic acid. researchgate.netnih.govgeneticsmr.orgBoth L-Phenylalanine & L-Tyrosine Routes
4-Hydroxyphenylacetate 3-Hydroxylase4HPA3HCan catalyze the 3-hydroxylation of p-coumaric acid to yield caffeic acid. google.comAlternative Route

Proposed Biotransformation Mechanisms to Caffeoylglycolic Acid

While the biosynthesis of caffeic acid is well-documented, the specific pathways leading to this compound are less defined and are largely based on the identification of related compounds in plant extracts.

Derivation from Caffeoyltartronic Acid

One proposed pathway for the formation of this compound involves the decarboxylation of a related compound, caffeoyltartronic acid. Caffeoyltartronic acid has been identified alongside this compound in certain plant species, such as Nepeta nuda. nih.gov The structural similarity between tartronic acid (hydroxymalonic acid) and glycolic acid (hydroxyacetic acid) suggests that a decarboxylation event, where a carboxyl group is removed from caffeoyltartronic acid, could yield this compound. This type of biochemical transformation is a plausible mechanism in plant metabolic grids.

Glycolic Acid Esterification Mechanisms

A more direct route to this compound is the esterification of caffeic acid with glycolic acid. Esterification is a common biochemical reaction in plants for modifying the properties of secondary metabolites. In this proposed mechanism, an enzyme, likely an acyltransferase, would catalyze the formation of an ester bond between the carboxyl group of caffeic acid and the hydroxyl group of glycolic acid. The synthesis of various caffeic acid esters, such as caffeic acid phenethyl ester (CAPE), through esterification processes is well-known. researchgate.netmdpi.com This suggests that a similar enzymatic process could be responsible for the formation of this compound, provided that both caffeic acid and glycolic acid are available within the same cellular compartment. The isolation of the methyl ester of this compound from Parthenocissus tricuspidata and Cornus officinalis further supports the occurrence of esterification in its biogenesis. researchgate.netnih.gov

Metabolic Fate and Derivative Formation (e.g., Methyl Esters)

The metabolic fate of this compound is intrinsically linked to the biotransformation of its parent compound, caffeic acid. While direct metabolic studies on this compound are not extensively detailed in current literature, its transformation pathways can be inferred from the well-documented metabolism of caffeic acid and the characterization of its naturally occurring derivatives. The metabolic processes primarily involve methylation, oxidation, and conjugation, leading to various metabolites. Furthermore, the formation of ester derivatives, particularly methyl esters, represents a significant aspect of its biotransformation.

The metabolism of caffeic acid, a precursor to this compound, has been investigated in various systems. ontosight.ai In studies using isolated perfused rat livers, the first-pass effect on caffeic acid was not pronounced, with a significant portion (93.3%) appearing unchanged after one passage through the liver. nih.gov The biotransformation products observed included methylated derivatives like ferulic acid and isoferulic acid. nih.gov Oxidation of caffeic acid leads to the formation of cyclolignan derivatives, while cyclization can produce esculetin. nih.gov In the bile, caffeic acid is primarily found as glucuronide and sulfate (B86663) conjugates. nih.gov The enzyme Caffeate O-methyltransferase is responsible for the methylation of caffeic acid to ferulic acid. wikipedia.org

Biotransformation can also be carried out by microorganisms. The fungus Absidia corymbifera, for instance, is capable of converting caffeic acid into ferulic acid, 3,4-dimethoxy-cinnamic acid, and 4-hydroxycinnamyl alcohol. ekb.eg

Derivative Formation: Methyl Esters

A prominent derivative is this compound methyl ester (CGME), a cinnamate (B1238496) ester that results from the condensation of trans-caffeic acid with methyl hydroxyacetate. nih.govebi.ac.uk This compound has been identified as a major constituent in the grains of Sorghum bicolor and has also been isolated from the leaves of Parthenocissus tricuspidata. nih.govrsc.orgrsc.org The formation of such esters demonstrates a key metabolic pathway for caffeic acid and related compounds in plants. Research has identified several caffeic acid derivatives in Parthenocissus tricuspidata, including the methyl ester of this compound, dimethyl ester of caffeoyltartaric acid, and the methyl ester of caffeic acid, highlighting the diversity of esterification in plant metabolism. researchgate.net

The table below details key information about this compound methyl ester.

PropertyDataSource(s)
IUPAC Name (2-methoxy-2-oxoethyl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate nih.gov
Molecular Formula C₁₂H₁₂O₆ nih.gov
Average Mass 252.22 g/mol nih.gov
Natural Sources Parthenocissus tricuspidata (leaves), Sorghum bicolor (grains) nih.govrsc.orgrsc.org
Formation Condensation of trans-caffeic acid and methyl hydroxyacetate nih.govebi.ac.uk

The enzymatic basis for these transformations often involves Coenzyme A (CoA) esters. Caffeoyl-CoA is a central intermediate in phenylpropanoid biosynthesis. oup.com Enzymes such as caffeoyl-CoA O-methyltransferase (CCoAOMT) catalyze the methylation of caffeoyl-CoA to produce feruloyl-CoA, a critical step in the biosynthesis of lignin. nih.govuniprot.org This highlights the role of methylation in the metabolic fate of caffeic acid derivatives at the level of their CoA esters.

The metabolic pathways of caffeic acid can be summarized as follows:

TransformationMetabolite(s)Key Enzyme(s)Source(s)
Methylation Ferulic acid, Isoferulic acidCaffeate O-methyltransferase, Caffeoyl-CoA O-methyltransferase nih.govwikipedia.orgnih.gov
Oxidation Cyclolignan derivatives- nih.gov
Cyclization Esculetin- nih.gov
Conjugation Glucuronides, Sulfates- nih.gov
Degradation 3-(2-carboxyethenyl)-cis,cis-muconateCaffeate 3,4-dioxygenase wikipedia.org

Advanced Methodologies for Isolation and Purification of Caffeoylglycolic Acid

Extraction Techniques from Biological Matrices

Extraction is the primary step to liberate Caffeoylglycolic acid and related phenolic compounds from the cellular structures of plant materials. The choice of technique and solvent is crucial for maximizing the recovery of the target compound while minimizing the co-extraction of interfering substances.

Solvent-based extraction remains a foundational technique for isolating caffeoyl derivatives, including this compound, from plant tissues. The principle lies in the differential solubility of the target compound in a selected solvent or solvent system.

Commonly employed solvents for the extraction of phenolic acids are polar, reflecting the polar nature of these compounds. Research on orange by-products has identified this compound methyl ester isomers as major caffeic acid derivatives. core.ac.uk The extraction of these and other phenolic compounds has been effectively performed using food-grade solvents, particularly mixtures of ethanol (B145695) and water. core.ac.uk

For related caffeoylquinic acids found in chicory roots, an ethanol-water mixture was also found to be optimal. nih.gov Water facilitates the desorption of these molecules from the plant matrix, while ethanol enhances their solubility. nih.gov Studies on other plant sources like Dendropanax morbifera have utilized aqueous methanol (B129727) to efficiently extract caffeic acid. mdpi.com In the case of comfrey (B1233415) (Symphytum officinale), a plant known to contain various caffeic acid oligomers, conventional solid-liquid extraction with different solvents is a widespread procedure. nih.govresearchgate.net The process often involves successive extractions with solvents of increasing polarity, such as hexane (B92381), dichloromethane, and finally methanol, to fractionate the components based on solubility. nih.gov Techniques can range from simple maceration to more advanced methods like ultrasound-assisted extraction, which uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. core.ac.uk

Table 1: Comparison of Solvents Used in the Extraction of Caffeoyl Derivatives

Solvent SystemBiological MatrixTarget CompoundsReference
Ethanol/WaterOrange By-productsThis compound methyl ester, other phenolics core.ac.uk
Methanol/WaterDendropanax morbifera LeavesCaffeic acid mdpi.com
70% MethanolVallaris glabra LeavesCaffeoylquinic acids nih.gov
95% EthanolSymphytum officinale RootsGeneral Phenolics rta.lv

To maximize the recovery of this compound, the optimization of extraction parameters is essential. Key variables include solvent composition, temperature, extraction time, and the solid-to-solvent ratio. Response Surface Methodology (RSM) is a common statistical approach used to determine the optimal conditions by evaluating the effects of multiple variables simultaneously. core.ac.ukmdpi.com

In the ultrasound-assisted extraction of phenolic compounds, including this compound derivatives from orange by-products, parameters such as the ethanol/water ratio, time, and amplitude were optimized. core.ac.uk The highest yield was achieved with a 45/55 ethanol/water mixture for 35 minutes at a 90% amplitude. core.ac.uk Similarly, for the extraction of caffeic acid from Dendropanax morbifera, RSM was used to find that an optimal yield could be achieved with a 41.23% methanol concentration, at 88.61 °C for 1.86 hours. mdpi.com Another study on the extraction of caffeoylquinic acids from chicory roots using accelerated solvent extraction (ASE) determined that optimal conditions for recovering different derivatives varied; for instance, 5-CQA was best extracted at 107 °C with 46% ethanol, while 3,5-diCQA required 95 °C and 57% ethanol. nih.gov This highlights that even structurally similar compounds can have different optimal extraction parameters.

Table 2: Examples of Optimized Extraction Parameters for Caffeoyl Derivatives

ParameterOrange By-products (UAE) core.ac.ukD. morbifera (Maceration) mdpi.comChicory Roots (ASE) nih.gov
Solvent 45/55 Ethanol/Water (v/v)41.23% Methanol46-57% Ethanol
Temperature Not specified88.61 °C95-107 °C
Time 35 min1.86 h30 min
Yield Up to 60% higher than conventional20.35 mg/g4.95 - 5.41 mg/gDM

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for the separation and purification of the target this compound from this mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of this compound and its isomers within an extract. The method's high resolution and sensitivity make it ideal for analyzing complex phytochemical profiles. jfda-online.com

Reversed-phase (RP) HPLC is the most common mode used for the analysis of phenolic acids. In this technique, a nonpolar stationary phase, typically a C18 (ODS) column, is used with a polar mobile phase. jfda-online.comwjpmr.com The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with an acidifier like formic acid, acetic acid, or phosphoric acid added to ensure the phenolic acids are in their protonated, less polar form, which improves peak shape and retention. jfda-online.comwjpmr.com

For the analysis of caffeic acid and related compounds, gradient elution is often employed, where the proportion of the organic solvent is increased over time. researchgate.net This allows for the effective separation of compounds with a wide range of polarities in a single run. Detection is typically performed using a Diode Array Detector (DAD) or a UV detector, with monitoring at wavelengths around 320-330 nm, which corresponds to the absorption maximum for many caffeoyl derivatives. researchgate.netphcogj.com In the analysis of orange by-product extracts, HPLC coupled to a mass spectrometer (MS) was used to identify 74 different polar compounds, including this compound methyl ester isomers. core.ac.uk

Table 3: Typical HPLC Conditions for the Analysis of Caffeoyl Derivatives

ParameterCondition 1 jfda-online.comCondition 2 researchgate.netCondition 3 wjpmr.com
Stationary Phase (Column) ODS (C18) Column (150 mm × 4.6 mm, 5 µm)Kromasil 100-5C18Phenomenex C18 (150mm × 4.6mm, 5µm)
Mobile Phase Acetonitrile/Glacial Acetic Acid/Water (15:0.5:85, v/v)Acetonitrile/Methanol/Aqueous Formic Acid (Gradient)0.2% Ortho-phosphoric acid in Water/Acetonitrile (81:19)
Flow Rate 1.0 mL/min0.9 mL/min1.2 mL/min
Detection Wavelength 321 nm320 nm325 nm

When the goal is to isolate larger quantities of a pure compound for structural elucidation or bioactivity studies, preparative chromatography is employed. warwick.ac.uk This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to handle gram-to-kilogram scale purifications. sorbtech.com

While specific protocols for preparative isolation of this compound are not widely documented, methods developed for structurally similar caffeoyl derivatives are highly applicable. A powerful strategy for purifying unstable or isomeric compounds from complex natural extracts is the combination of different chromatographic techniques. For instance, High-Speed Counter-Current Chromatography (HSCCC) has been used as an initial purification step for caffeoylquinic acid derivatives from burdock root. nih.gov HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support, thus preventing irreversible adsorption of the sample. nih.gov Fractions enriched by HSCCC can then be further purified using semi-preparative HPLC to yield highly pure compounds. nih.gov This combined approach is highly efficient for separating isomers and enriching specific target compounds from a crude extract. nih.gov The purified fractions can then be concentrated, and the solvent removed, often by rotary evaporation or freeze-drying, to yield the isolated compound.

State of the Art Analytical Characterization for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOE Experiments)

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In caffeoylglycolic acid, COSY spectra would be expected to show correlations between the vinyl protons of the caffeoyl group (H-7' and H-8'). Additionally, correlations would be observed between the protons on the glycolic acid moiety.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the signals of protonated carbons. For this compound, the HSQC spectrum would link the proton signals of the aromatic ring, the vinyl group, and the methylene (B1212753) group of the glycolic acid moiety to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This technique is instrumental in piecing together the molecular skeleton. Key HMBC correlations for this compound would include those between the vinyl protons (H-7' and H-8') and the carbonyl carbon of the ester (C-9'), as well as correlations between the methylene protons of the glycolic acid moiety and the carbonyl carbon of the glycolic acid itself.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the this compound moiety, based on data from its methyl ester derivative and related caffeic acid compounds.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Caffeoyl Moiety
1'-~127.0
2'~7.05~115.0
3'-~146.0
4'-~149.0
5'~6.80~116.0
6'~6.95~122.0
7'~7.60~145.0
8'~6.30~114.0
9'-~167.0
Glycolic Acid Moiety
1-~170.0
2~4.70~60.0

Spectrophotometric Analysis

Spectrophotometric methods, particularly UV-Vis spectroscopy, are valuable for the characterization and quantification of this compound due to the presence of a distinct chromophore in its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the caffeoyl moiety. This part of the molecule contains a conjugated system of double bonds in the propenoic acid side chain and the dihydroxyphenyl group, which acts as a strong chromophore.

The absorption spectrum of caffeic acid, the core chromophore of this compound, typically exhibits two main absorption maxima. ceon.rs The first, a major peak, is observed in the region of 320-330 nm, and a second, less intense peak or shoulder, appears around 290-300 nm. ceon.rs These absorption bands are characteristic of the cinnamoyl system and are influenced by the hydroxyl substitutions on the aromatic ring. The exact position and intensity of these bands can be affected by the solvent used for the analysis.

The UV-Vis spectral data for caffeic acid provides a strong indication of the expected absorption maxima for this compound, as the glycolic acid esterification has a minimal effect on the electronic structure of the caffeoyl chromophore.

CompoundSolventλmax 1 (nm)λmax 2 (nm)
Caffeic AcidMethanol (B129727)~327~295
Caffeic AcidWater~319~294

Mechanistic Investigations of Biological Activities

Anti-inflammatory Modulatory Effects

Caffeoylglycolic acid is believed to share anti-inflammatory mechanisms with its parent compound, caffeic acid, and its derivatives. These mechanisms are thought to involve the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Activation of the Nrf2/Heme Oxygenase-1 (HO-1) Signaling Pathway

A crucial mechanism underlying the anti-inflammatory effects of many phenolic compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including HO-1.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription.

Studies on caffeic acid and its derivatives have demonstrated their ability to promote the nuclear translocation of Nrf2. This activation of Nrf2 leads to the subsequent upregulation of HO-1 expression. HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have been shown to possess anti-inflammatory properties. While direct evidence for this compound is scarce, it is plausible that it also activates this protective pathway.

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2))

Inflammation is characterized by the overproduction of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). High levels of NO, produced by inducible nitric oxide synthase (iNOS), can lead to tissue damage. PGE2, synthesized via the cyclooxygenase (COX) pathway, is a key mediator of pain and swelling.

Research on caffeic acid analogues has shown their capacity to inhibit the production of both NO and PGE2 in inflammatory models. This inhibition is a critical aspect of their anti-inflammatory action. It is hypothesized that this compound may similarly attenuate the inflammatory response by reducing the levels of these key mediators.

Regulation of Inflammatory Enzyme Expression (e.g., Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))

The suppression of pro-inflammatory mediators is often a direct consequence of the downregulation of the enzymes responsible for their synthesis. Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are two such enzymes whose expression is significantly increased during inflammation.

Studies on various caffeic acid derivatives have consistently reported the inhibition of iNOS and COX-2 expression at both the mRNA and protein levels. This regulatory action on inflammatory enzyme expression is a cornerstone of their anti-inflammatory effects. It is therefore likely that this compound also exerts its anti-inflammatory activity by targeting the expression of these enzymes.

Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., JNK, PI3K) in Nrf2 Activation

The activation of Nrf2 is a tightly regulated process involving several upstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. Among the various MAPKs, c-Jun N-terminal kinase (JNK) and Phosphoinositide 3-kinase (PI3K) have been identified as key players in the Nrf2-mediated induction of HO-1.

Investigations into caffeic acid derivatives have revealed that their ability to induce Nrf2 activation is often dependent on the phosphorylation of JNK and the activation of the PI3K/Akt pathway. These kinases can phosphorylate Nrf2, leading to its dissociation from Keap1 and subsequent nuclear translocation. Therefore, the anti-inflammatory effects of this compound may be mediated, at least in part, through the modulation of these MAPK pathways to activate the Nrf2/HO-1 axis.

In Vitro Cellular Models for Anti-inflammatory Research (e.g., LPS-stimulated RAW264.7 Macrophages)

To investigate the anti-inflammatory potential of compounds at the cellular level, in vitro models are indispensable. The murine macrophage cell line, RAW264.7, is a widely used and well-characterized model for studying inflammation. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimics an inflammatory response, leading to the production of pro-inflammatory mediators and cytokines.

Effects of Caffeic Acid Derivatives on Pro-inflammatory Markers in LPS-stimulated RAW264.7 Cells

The following table summarizes typical findings for caffeic acid and its derivatives in this in vitro model. Specific data for this compound is not available.

CompoundEffect on NO ProductionEffect on PGE2 ProductionEffect on iNOS ExpressionEffect on COX-2 Expression
Caffeic AcidInhibitionInhibitionDownregulationDownregulation
Caffeic Acid Methyl EsterInhibitionInhibitionDownregulationDownregulation
Caffeic Acid Phenethyl Ester (CAPE)InhibitionInhibitionDownregulationDownregulation

In Vivo Animal Models for Anti-inflammatory Efficacy (e.g., LPS-induced Murine Inflammation)

To validate the in vitro findings and assess the systemic anti-inflammatory efficacy of a compound, in vivo animal models are essential. A commonly used model is the lipopolysaccharide (LPS)-induced inflammation in mice. Systemic administration of LPS to mice induces a robust inflammatory response, characterized by the release of pro-inflammatory cytokines into the bloodstream and, at higher doses, can lead to septic shock and mortality.

This model allows researchers to evaluate the ability of a test compound to mitigate the systemic inflammatory response and improve survival rates. While there is no specific published data on the in vivo anti-inflammatory efficacy of this compound in LPS-induced murine inflammation models, such studies would be a critical step in characterizing its potential therapeutic benefits.

Parameters Assessed in LPS-induced Murine Inflammation Models

This table outlines the typical parameters measured in such in vivo studies to evaluate the anti-inflammatory effects of a compound. Specific data for this compound is not available.

ParameterDescriptionExpected Effect of an Anti-inflammatory Compound
Serum Cytokine Levels (e.g., TNF-α, IL-6)Measurement of key pro-inflammatory cytokines in the blood.Reduction
Tissue Expression of iNOS and COX-2Analysis of inflammatory enzyme expression in various organs.Downregulation
Survival RateMonitoring of animal survival over a specified period after LPS challenge.Increase
Organ Damage MarkersBiochemical analysis of markers for liver and kidney damage.Reduction

Antioxidant Properties

This compound, as a derivative of caffeic acid, is anticipated to possess significant antioxidant properties, primarily through its capacity to scavenge reactive oxygen species (ROS). The antioxidant activity of such phenolic compounds is commonly evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and superoxide (B77818) anion (O₂⁻) scavenging assays. While specific quantitative data for this compound is not extensively detailed in the available literature, the well-documented capabilities of its parent compound, caffeic acid, and structurally related molecules provide a strong basis for its potential efficacy.

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. Caffeic acid consistently demonstrates potent activity in this assay, with reported IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) as low as 5.9 µg/mL. nih.gov This high efficiency is a hallmark of the caffeic acid structure.

Similarly, the superoxide anion is a biologically significant ROS that can lead to further oxidative damage. Caffeic acid and its derivatives are known to be effective scavengers of this radical. plos.org For instance, studies on chicoric acid, a dicaffeoyl derivative, have shown it to be a potent ROS scavenger that reduces ROS accumulation under conditions of oxidative stress. plos.org This activity is crucial in mitigating the cellular damage initiated by superoxide and other reactive species.

The antioxidant capacity of this compound is fundamentally derived from its caffeic acid moiety. The specific chemical structure of caffeic acid is responsible for its potent free radical scavenging ability. Key structural features include the ortho-dihydroxy (catechol) group on the phenyl ring and the α,β-unsaturated carboxylic acid side chain.

The catechol group is the primary site of antioxidant action. The two adjacent hydroxyl (-OH) groups can readily donate hydrogen atoms to free radicals, stabilizing them. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which prevents it from initiating new oxidation chains. This structural arrangement is considered essential for high antioxidant activity.

The unsaturated side chain also contributes to the molecule's antioxidant potential by participating in the delocalization of the radical, further enhancing its stability. The combination of these features in the caffeic acid portion of this compound allows it to act as a powerful primary antioxidant, breaking chain reactions of lipid peroxidation and other oxidative processes. plos.org

Antiviral Activities

This compound derivatives have been identified as effective inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) integrase. This viral enzyme is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a chronic infection.

In a key study, derivatives of this compound were synthesized as simplified analogues, or "halfmers," of L-chicoric acid, a known potent HIV-1 integrase inhibitor. These compounds were tested for their ability to block the action of the integrase enzyme. One particular this compound derivative, designated as compound 2c in the study by Lee et al. (2007), demonstrated significant inhibitory activity with an IC₅₀ value of 10.5 µM. science.gov This potency was comparable to that of the parent compound, L-chicoric acid (IC₅₀ = 15.7 µM), indicating that the simplified structure retains strong antiviral potential. science.gov

Table 1: HIV-1 Integrase Inhibitory Activity of this compound Derivative

CompoundDescriptionIC₅₀ (µM)
Compound 2cThis compound derivative10.5
L-Chicoric acidParent Compound (Reference)15.7

Structure-activity relationship (SAR) studies on this compound and related derivatives have provided insights into the chemical features necessary for potent HIV-1 integrase inhibition. The research aimed to simplify the more complex structure of L-chicoric acid while maintaining its inhibitory function. science.gov

The core structure for this activity is the caffeoyl moiety, specifically the catechol group. The two hydroxyl groups on the phenyl ring are believed to be crucial for chelating the divalent metal ions (typically Mg²⁺ or Mn²⁺) in the active site of the HIV-1 integrase enzyme. This chelation interferes with the enzyme's catalytic function, preventing it from successfully integrating the viral DNA.

By synthesizing and testing various "halfmers" of L-chicoric acid, including both caffeoylglycolic and caffeoylamino acid derivatives, researchers were able to demonstrate that even these simplified structures could effectively inhibit the enzyme. The study by Lee et al. (2007) showed that while several derivatives had activity, compound 2c (a this compound derivative) and compound 3f (a caffeoylamino acid derivative with an IC₅₀ of 12.0 µM) were particularly potent. science.gov This suggests that the nature of the linker (glycolic acid vs. amino acid) and the specific substitutions play a role in optimizing the interaction with the enzyme's active site, but the fundamental inhibitory action is driven by the caffeoyl group.

Other Emerging Biological Activities (e.g., Antimicrobial Potential)

Beyond its antioxidant and antiviral properties, the structural components of this compound suggest potential for other biological activities, most notably antimicrobial effects. While direct studies on the antimicrobial action of this compound are limited, extensive research on caffeic acid and its derivatives has established their broad-spectrum activity against various pathogens, including bacteria and fungi. nih.govnih.gov

Caffeic acid has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov For example, it has shown activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 256 to 1024 µg/mL. nih.gov The proposed mechanism of action involves the disruption of bacterial cell membrane integrity, leading to the leakage of cellular components and ultimately cell death. researchgate.net

The antimicrobial efficacy of caffeic acid derivatives is often linked to their chemical structure. The phenolic hydroxyl groups and the lipophilicity of the molecule can influence its ability to interact with and penetrate microbial cell membranes. It is plausible that by combining caffeic acid with glycolic acid, the resulting this compound could exhibit unique solubility and interaction properties that may confer a distinct antimicrobial profile. This remains an area for further investigation to explore its potential as a lead for new antimicrobial agents. nih.gov

Table 2: Reported Antimicrobial Activity of Caffeic Acid

PathogenActivity TypeReported MIC (µg/mL)
Staphylococcus aureusAntibacterial256 - 1024

Chemical and Enzymatic Synthesis of Caffeoylglycolic Acid and Analogues for Research

Synthetic Strategies for Caffeoylglycolic Acid Derivatives

Chemical synthesis provides a robust avenue for producing this compound derivatives, often allowing for larger-scale production and the introduction of a wide array of structural modifications. Common strategies involve the direct esterification of caffeic acid with a suitable glycolic acid derivative or multi-step sequences that utilize protecting groups to avoid unwanted side reactions.

One prevalent approach is the esterification of caffeic acid with a protected glycolic acid, followed by deprotection. For instance, the hydroxyl groups of caffeic acid can be protected as acetates by reacting with acetic anhydride. nih.gov The resulting diacetylcaffeic acid can then be converted to its acyl chloride using a reagent like thionyl chloride. nih.gov This activated intermediate readily reacts with a glycolic acid ester (e.g., methyl glycolate) to form the protected caffeoylglycolate ester. Subsequent removal of the acetyl protecting groups under mild basic conditions yields the desired this compound derivative. This method offers good yields and control over the reaction. mdpi.com

Another effective strategy is the Knoevenagel-Doebner condensation. researchgate.netresearchgate.net This method starts with 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde) and a malonic acid mono-ester of glycolic acid. The condensation reaction, typically carried out in the presence of a base like pyridine (B92270) and piperidine, forms the α,β-unsaturated ester bond characteristic of caffeates in a single step. researchgate.netresearchgate.net This one-pot approach is efficient and can produce the trans-isomer of the caffeoyl moiety, which is the naturally occurring form. researchgate.net

Furthermore, direct acid-catalyzed esterification between caffeic acid and glycolic acid can be employed, though this method may require harsh conditions and can lead to lower yields due to competing side reactions. researchgate.net The choice of synthetic route often depends on the desired scale of production, the required purity, and the specific analogue being synthesized.

Table 1: Comparison of Chemical Synthesis Strategies for Caffeic Acid Esters

Synthetic Strategy Starting Materials Key Reagents Advantages Disadvantages
Protecting Group Strategy Caffeic acid, Glycolic acid ester Acetic anhydride, Thionyl chloride Good yield and control Multi-step process
Knoevenagel-Doebner Condensation 3,4-Dihydroxybenzaldehyde, Malonic acid mono-ester of glycolic acid Pyridine, Piperidine One-pot synthesis, Forms natural trans-isomer Requires preparation of malonic acid mono-ester
Direct Acid-Catalyzed Esterification Caffeic acid, Glycolic acid Strong acid catalyst (e.g., H₂SO₄) Simple, one-step Harsh conditions, potential for side reactions

Enzymatic Biocatalysis for this compound Analogue Production

Enzymatic synthesis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for producing phenolic esters like this compound. nih.gov This "green chemistry" approach utilizes enzymes, most notably lipases, to catalyze the esterification reaction under mild conditions, often with high selectivity and reduced byproduct formation. nih.gov

Role of Lipases in Esterification

Lipases are a class of enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, their catalytic activity can be reversed to favor the synthesis of ester bonds. nih.gov This characteristic makes them ideal biocatalysts for the esterification of phenolic acids, such as caffeic acid, with alcohols like glycolic acid.

The use of immobilized lipases, where the enzyme is physically confined or bound to a solid support, is particularly advantageous. Immobilization enhances the enzyme's stability, allows for its easy separation from the reaction mixture, and enables its reuse over multiple reaction cycles, which is economically beneficial. nih.gov A widely used commercial immobilized lipase (B570770) for this purpose is Novozym 435, derived from Candida antarctica lipase B. mdpi.com This biocatalyst has demonstrated high efficiency in the synthesis of various caffeic acid esters. nih.govmdpi.com

The enzymatic reaction proceeds via a two-step mechanism. First, the lipase's active site serine residue attacks the carboxylic acid of caffeic acid, forming an acyl-enzyme intermediate. Subsequently, the alcohol (glycolic acid) attacks this intermediate, leading to the formation of the this compound ester and the regeneration of the free enzyme.

Optimization of Enzymatic Reaction Conditions (e.g., Solvent Systems, Temperature, Substrate Ratios)

The efficiency of lipase-catalyzed synthesis of this compound analogues is highly dependent on several key reaction parameters. Careful optimization of these conditions is crucial for maximizing the yield and purity of the final product.

Solvent Systems: The choice of solvent is critical as it influences the solubility of the substrates and the activity and stability of the lipase. While polar organic solvents can often dissolve the hydrophilic substrates, they may also strip the essential water layer from the enzyme, leading to inactivation. nih.gov Conversely, nonpolar solvents are generally more compatible with lipases but may offer poor solubility for phenolic acids. nih.gov

To address this, binary solvent systems, such as a mixture of hexane (B92381) and 2-butanone, have been successfully employed. The nonpolar component (hexane) provides a favorable environment for the lipase, while the polar co-solvent (2-butanone) helps to dissolve the caffeic and glycolic acids. More recently, "green" solvents like deep eutectic solvents (DESs) have been explored as promising alternatives to conventional organic solvents. researchgate.net

Temperature: Temperature plays a dual role in enzymatic reactions. Higher temperatures generally increase the reaction rate. However, excessive heat can lead to the denaturation and inactivation of the enzyme. The optimal temperature for lipase-catalyzed esterification is typically in the range of 40-70°C. nih.gov For instance, studies on the synthesis of caffeic acid phenethyl ester (CAPE) have shown that temperatures around 70°C can enhance substrate solubility and reaction rates without significantly compromising the stability of Novozym 435. nih.gov

Substrate Ratios: The molar ratio of the substrates (caffeic acid and glycolic acid) can significantly influence the reaction equilibrium. According to Le Chatelier's principle, using an excess of one substrate (typically the less expensive or more soluble one) can drive the reaction towards the formation of the ester product. For the synthesis of phenolic esters, a molar excess of the alcohol component is often used. However, an extremely high excess of the alcohol can sometimes lead to enzyme inhibition or create difficulties in product purification. Therefore, optimizing the substrate molar ratio is a key step in developing an efficient enzymatic process.

Table 2: Key Parameters for Optimization of Lipase-Catalyzed Esterification

Parameter General Optimum Range Rationale
Solvent System Binary mixtures (e.g., hexane/2-butanone), Deep Eutectic Solvents Balances substrate solubility and enzyme stability. "Green" solvents reduce environmental impact.
Temperature 40-70°C Increases reaction rate without causing significant enzyme denaturation.
Substrate Molar Ratio (Acid:Alcohol) 1:2 to 1:10 (often with alcohol in excess) Shifts the reaction equilibrium towards ester formation.

Future Research Directions and Translational Perspectives in Chemical Biology

Exploration of Novel Biological Pathways and Molecular Targets

Future research into caffeoylglycolic acid is poised to uncover its intricate roles in biological systems. While the biosynthetic pathways of its parent compound, caffeic acid, are well-documented, originating from the shikimate pathway, the specific metabolic and signaling pathways involving this compound remain largely uncharted territory. mdpi.comnih.govfrontiersin.org Preliminary evidence suggests that this compound and its amino acid derivatives may function as "halfmers" of L-chicoric acid, a known inhibitor of HIV-1 integrase. This positions HIV-1 integrase as a key molecular target for further investigation.

Exploration in this area should focus on elucidating the enzymatic processes that lead to the formation and degradation of this compound in various organisms. Understanding its metabolic fate is crucial to comprehending its bioavailability and mechanism of action. Furthermore, identifying and validating its molecular targets beyond HIV-1 integrase will be a critical step. This could involve techniques such as affinity chromatography-mass spectrometry to pull down interacting proteins and cellular thermal shift assays (CETSA) to confirm target engagement within a cellular context.

Development of Advanced Analytical Techniques for Comprehensive Profiling

A thorough understanding of the biological significance of this compound necessitates the development of sophisticated analytical methods for its detection and quantification in complex biological matrices. Current approaches for the analysis of related caffeoyl compounds, which can be adapted for this compound, predominantly rely on chromatographic techniques coupled with mass spectrometry.

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) offers a robust method for the separation and preliminary identification of caffeoyl derivatives based on their characteristic UV spectra. researchgate.netphcogj.com For more sensitive and specific analysis, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable. nih.govsemanticscholar.orgmdpi.com These techniques enable the accurate determination of the molecular weight and fragmentation patterns of this compound and its metabolites, even at low concentrations in biological fluids and tissue extracts. nih.govsemanticscholar.orgncsu.edu Gas chromatography-mass spectrometry (GC-MS) can also be employed, typically after a derivatization step to increase the volatility of the compound. researchgate.net

Future efforts should aim to develop validated, high-throughput analytical methods for the comprehensive profiling of this compound and its metabolic products. This will be instrumental for pharmacokinetic studies and for establishing correlations between its levels and specific biological activities.

Analytical TechniquePrincipleApplication for this compound Analysis
HPLC-DAD Separation based on polarity, detection by UV-Vis absorbance.Quantification and initial identification in plant extracts and biological samples.
LC-MS/MS High-resolution separation coupled with mass-based detection and fragmentation for structural elucidation.Sensitive and specific quantification in complex matrices like plasma and urine.
GC-MS Separation of volatile compounds, requires derivatization for non-volatile analytes.Analysis of silylated derivatives of this compound.

Rational Design and Synthesis of Bioactive Analogues

The structural backbone of this compound presents a valuable scaffold for the rational design and synthesis of novel bioactive analogues with enhanced potency, selectivity, and pharmacokinetic properties. Drawing inspiration from the extensive research on other caffeic acid derivatives, medicinal chemists can systematically modify the this compound structure to probe structure-activity relationships. nih.govmdpi.com

Key synthetic strategies would involve the modification of the catechol ring, the acrylic acid moiety, and the glycolic acid portion. For instance, the introduction of different substituents on the aromatic ring could modulate the compound's antioxidant potential and its interaction with specific molecular targets. researchgate.net Esterification or amidation of the carboxylic acid groups could influence the compound's lipophilicity and cell permeability. mdpi.comnih.gov The synthesis of these analogues can be achieved through established organic chemistry methodologies, such as esterification reactions between a protected caffeic acid and various glycolic acid derivatives. nih.gov

The design of these novel molecules can be guided by computational modeling and docking studies to predict their binding affinity to target proteins, such as HIV-1 integrase. This in silico approach can help prioritize the synthesis of compounds with the highest potential for biological activity, thereby streamlining the drug discovery process. researchgate.net

Analogue Design StrategyRationalePotential Outcome
Substitution on Catechol Ring Modulate electronic properties and steric hindrance.Enhanced target binding affinity and selectivity.
Modification of Glycolic Acid Moiety Alter polarity and hydrogen bonding capacity.Improved pharmacokinetic properties.
Esterification/Amidation Increase lipophilicity and metabolic stability.Enhanced cell permeability and bioavailability.

Comparative Studies with Related Caffeoyl Compounds for Structure-Activity Insights

To gain a deeper understanding of the unique biological profile of this compound, comparative studies with structurally related caffeoyl compounds are essential. By systematically comparing its activities with those of compounds like caffeic acid, chlorogenic acid, rosmarinic acid, and chicoric acid, researchers can delineate the specific contributions of the glycolic acid moiety to its biological function. nih.govdoaj.org

Structure-activity relationship (SAR) studies have been conducted on various caffeic acid derivatives, revealing key structural features that govern their antioxidant, anti-inflammatory, and enzyme inhibitory activities. nih.govmdpi.comnih.gov For example, the catechol group is crucial for the antioxidant properties of many of these compounds. frontiersin.org The nature of the esterifying group significantly influences their biological activity and bioavailability. areeo.ac.ir

By conducting parallel in vitro and in cell-based assays, the potency and efficacy of this compound can be benchmarked against these other compounds. For instance, comparing the HIV-1 integrase inhibitory activity of this compound with that of chicoric acid could provide valuable insights into the optimal structural requirements for this specific activity. wikipedia.org Such comparative analyses will not only highlight the unique therapeutic potential of this compound but also inform the rational design of its future analogues.

CompoundStructural Difference from this compoundKnown Biological Activities
Caffeic Acid Lacks the glycolic acid ester.Antioxidant, anti-inflammatory. biointerfaceresearch.com
Chlorogenic Acid Ester of caffeic acid and quinic acid.Antioxidant, anti-diabetic.
Rosmarinic Acid Ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.Antioxidant, anti-inflammatory.
Chicoric Acid Dimer of caffeic acid esterified with tartaric acid.Anti-HIV, antioxidant. wikipedia.orgnih.govusda.gov

Q & A

Basic: What analytical methods are recommended for quantifying caffeoylglycolic acid in plant extracts?

Answer:
Reverse-phase HPLC with UV detection (e.g., 280 nm) is widely used for quantification. Key parameters include:

  • Column : C18 (5 µm, 250 × 4.6 mm)
  • Mobile phase : Gradient of methanol and 0.1% formic acid in water
  • Validation : Precision (RSD < 2%), linearity (R² > 0.999), and recovery rates (95–105%) should be validated .
    For complex matrices like herbal formulations (e.g., Paishi granules), baseline separation from structurally similar phenolics (e.g., rosmarinic acid) is critical to avoid overestimation .

Basic: What are the primary natural sources of this compound, and how does its distribution vary?

Answer:
this compound is reported in Sorghum bicolor grains (as methyl esters), Nepeta nuda decoctions, and Lilium longiflorum bulbs. Its concentration varies significantly:

  • Sorghum: ~10–50 µg/g dry weight (methanol extracts)
  • Nepeta nuda: Detected via UHPLC-HRMS/MS but not quantified due to low abundance .
    Isolation often involves solvent partitioning (ethyl acetate) followed by preparative HPLC .

Advanced: How can researchers experimentally evaluate the anti-inflammatory mechanisms of this compound?

Answer:

  • In vitro models : Use RAW 264.7 macrophages stimulated with LPS to measure nitric oxide (NO) inhibition. IC₅₀ values for this compound derivatives range from 15–30 µM .
  • Pathway analysis : Western blotting or qPCR to assess Nrf2/HO-1 pathway activation. Compare with positive controls like sulforaphane .
  • Specificity controls : Test structural analogs (e.g., caffeic acid) to confirm the glycolic acid moiety’s role in activity .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

Answer:

  • Synthetic modifications : Esterify the glycolic acid group or substitute the caffeoyl moiety with feruloyl/coumaroyl groups .
  • Bioassays : Screen derivatives against multiple targets (e.g., HIV-1 integrase inhibition, IC₅₀ ~5 µM ; anti-inflammatory activity ).
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to integrase or Nrf2 .

Advanced: How should researchers address variability in this compound’s reported bioactivity across studies?

Answer:

  • Standardize extraction protocols : Solvent polarity (e.g., 70% ethanol vs. methanol) significantly impacts compound yield and bioactivity .
  • Control matrix effects : Use spike-and-recovery experiments in plant extracts to assess interference from co-eluting phenolics .
  • Report negative data : Disclose inactive derivatives to avoid publication bias and refine SAR models .

Advanced: What validation steps are critical when developing novel detection methods (e.g., UHPLC-MS/MS) for this compound?

Answer:

  • Fragmentation pathways : Confirm identity via MS²/MS³ (e.g., base peak at m/z 161 [caffeoyl loss] and m/z 133 [CO₂ elimination] ).
  • Quantitative validation : Compare with certified reference materials or synthesized standards.
  • Matrix-matched calibration : Adjust for ion suppression/enhancement in complex biological samples .

Advanced: How can researchers design comparative studies to evaluate this compound’s efficacy against related phenolic acids?

Answer:

  • Dose-response curves : Test equimolar concentrations of this compound, chicoric acid, and rosmarinic acid in parallel assays .
  • Synergy studies : Use combination indices (e.g., CompuSyn software) to assess additive/synergistic effects with other phenolics .
  • In vivo models : Compare pharmacokinetics (e.g., Cmax, AUC) in rodent studies to evaluate bioavailability differences .

Advanced: What strategies are effective for integrating omics data (e.g., metabolomics) into this compound research?

Answer:

  • Untargeted metabolomics : Use LC-QTOF-MS to map this compound’s biosynthetic pathways in plant tissues .
  • Network pharmacology : Construct compound-target-disease networks using tools like STITCH or SwissTargetPrediction .
  • Data sharing : Deposit raw MS files in public repositories (e.g., MetaboLights) for reproducibility .

Advanced: How should contradictory findings about this compound’s bioactivity be analyzed?

Answer:

  • Replicate studies : Use identical cell lines (e.g., RAW 264.7 vs. THP-1 may yield divergent NO inhibition results) .
  • Assay conditions : Control for serum content (e.g., FBS can quench free radicals, altering antioxidant readouts) .
  • Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies .

Advanced: What methodologies are recommended for standardizing in vitro assays of this compound’s antimicrobial activity?

Answer:

  • Broth microdilution : Follow CLSI guidelines with Candida albicans (ATCC 90028) and Staphylococcus aureus (ATCC 25923) .
  • Time-kill assays : Monitor log-phase growth inhibition at 0–24 hours post-treatment .
  • Resazurin assay : Use fluorometric endpoints to minimize subjective interpretation of MIC values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.